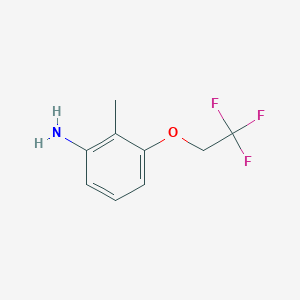
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one is a heterocyclic compound with the molecular formula C9H5BrClNO and a molecular weight of 258.5 g/mol. This compound has attracted considerable attention due to its potential biological and pharmacological properties.
Preparation Methods
The synthesis of 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one involves several steps. One common method includes the reaction of 6-bromo-8-chloroquinoline with a suitable reagent to introduce the 1,4-dihydroquinolin-4-one moiety . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different dihydroquinoline derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets.
Medicine: Research has indicated its potential as a pharmacological agent with antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The compound’s structure allows it to bind to these targets and modulate their activity, which is crucial for its pharmacological properties .
Comparison with Similar Compounds
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives such as:
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one: This compound has similar structural features but differs in the position of the chlorine atom.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups, leading to varied biological activities.
Quinoline derivatives: These include a wide range of compounds with diverse pharmacological properties, such as antimalarial and antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-8-chloro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPYCWMMCNFFGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)

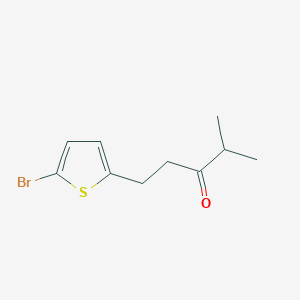
amine](/img/structure/B1371032.png)

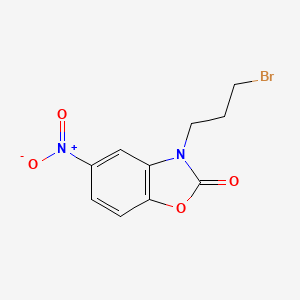
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)
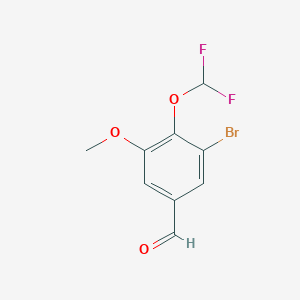
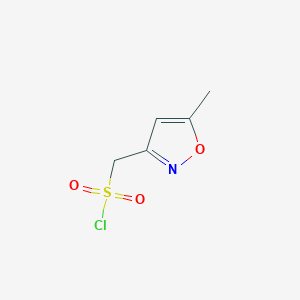
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B1371043.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/structure/B1371044.png)
